1-(1-Ethoxyethoxy)-4-vinylbenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

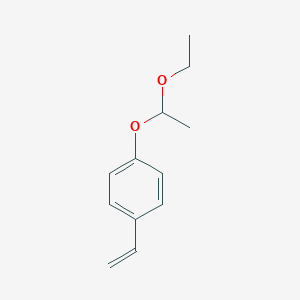

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-(1-ethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-11-6-8-12(9-7-11)14-10(3)13-5-2/h4,6-10H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNCNFLLRLHPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157057-21-1 | |

| Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157057-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40431834 | |

| Record name | p-(1-Ethoxyethoxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157057-20-0 | |

| Record name | 1-Ethenyl-4-(1-ethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157057-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Ethoxyethoxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene from p-vinylphenol. The primary synthetic route involves the protection of the phenolic hydroxyl group of p-vinylphenol (also known as 4-hydroxystyrene) via an acid-catalyzed reaction with ethyl vinyl ether to form a stable acetal. This process is crucial for preventing unwanted side reactions of the acidic phenolic proton during subsequent polymerization or other modifications of the vinyl group. The 1-ethoxyethoxy protecting group is favored for its stability under neutral and basic conditions and its facile removal under mild acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the final product is provided below.

| Property | p-Vinylphenol (4-Hydroxystyrene) | This compound |

| Molecular Formula | C₈H₈O | C₁₂H₁₆O₂ |

| Molecular Weight | 120.15 g/mol | 192.26 g/mol [1] |

| Appearance | White crystalline solid | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 204-206 °C | 286.5 °C at 760 mmHg[2] |

| Purity | >99% | >98.0% (GC)[1] |

| CAS Number | 2628-17-3 | 157057-20-0[1] |

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.

Materials:

-

p-Vinylphenol (4-hydroxystyrene)

-

Ethyl vinyl ether

-

p-Toluenesulfonic acid pyridine salt (catalyst)

-

Ethyl acetate (solvent)

-

Triethylamine

-

Deionized water

-

Hexane (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 parts by weight of p-vinylphenol and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[3]

-

Addition of Ethyl Vinyl Ether: While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[3]

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.[3]

-

Quenching: After 24 hours, add triethylamine to the reaction mixture to basify it.[3]

-

Workup: Wash the organic layer with deionized water. Separate the organic layer and concentrate it under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield 10.5 parts by weight of this compound.[3]

Reaction Schematics and Workflow

The synthesis of this compound from p-vinylphenol is a straightforward protection reaction. The overall transformation and the experimental workflow are depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Acid-catalyzed protection of p-vinylphenol with ethyl vinyl ether.

References

Characterization of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymers for microfabrication and semiconductor applications.[1][2] The focus of this document is on the elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers in confirming the identity and purity of this compound.

Chemical Structure and Properties

This compound, also known as 4-(1-ethoxyethoxy)styrene, is an organic compound with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol .[1][3][4][5] Its structure consists of a styrene backbone with an ethoxyethoxy protecting group attached to the phenolic oxygen. This protecting group strategy is crucial for preventing the acidic phenolic proton of the corresponding 4-hydroxystyrene from interfering with polymerization processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 157057-20-0 | [1][3][5] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] |

| Molecular Weight | 192.26 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 286.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.982 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.52 | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, aromatic, and ethoxyethoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH=CH₂ (trans) | ~5.72 | d | 1H |

| CH=CH₂ (cis) | ~5.27 | d | 1H |

| CH=CH₂ | ~6.67 | dd | 1H |

| Aromatic (ortho to vinyl) | ~7.34 | d | 2H |

| Aromatic (ortho to ether) | ~7.29 | d | 2H |

| O-CH(CH₃)-O | ~5.40 | q | 1H |

| O-CH₂-CH₃ | ~3.70 | q | 2H |

| O-CH(CH₃)-O | ~1.55 | d | 3H |

| O-CH₂-CH₃ | ~1.25 | t | 3H |

Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=CH₂ | ~136 |

| C=CH₂ | ~114 |

| Aromatic (C-O) | ~157 |

| Aromatic (C-vinyl) | ~136 |

| Aromatic (CH) | ~127 |

| Aromatic (CH) | ~117 |

| O-CH(CH₃)-O | ~99 |

| O-CH₂-CH₃ | ~61 |

| O-CH(CH₃)-O | ~20 |

| O-CH₂-CH₃ | ~15 |

Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (alkane) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600, 1510, 1450 | Medium-Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| C-O stretch (ether/acetal) | 1250-1000 | Strong |

| =C-H bend (vinyl) | 990, 910 | Strong |

| C-H bend (aromatic) | 830 | Strong |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

Figure 1: Experimental workflow for NMR analysis.

IR Spectroscopy

A small amount of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Figure 2: Experimental workflow for IR analysis.

Logical Relationship of Spectroscopic Data

The interpretation of both NMR and IR spectra provides complementary information to confirm the structure of this compound.

Figure 3: Logical relationship of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive identification, it is always recommended to compare experimentally obtained spectra with those of a certified reference standard.

References

physical and chemical properties of 4-(1-ethoxyethoxy)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 4-(1-ethoxyethoxy)styrene, a key monomer in the synthesis of advanced polymers for microelectronics and other applications. This document outlines its characteristics, experimental protocols for its synthesis and polymerization, and essential safety information.

Core Physical and Chemical Properties

4-(1-Ethoxyethoxy)styrene, also known as p-(1-ethoxyethoxy)styrene, is a colorless to pale yellow liquid.[1] It is primarily utilized as a protected form of 4-hydroxystyrene, enabling polymerization through methods that are sensitive to acidic protons, such as living anionic polymerization.[2][3] The ethoxyethoxy group can be readily removed under mild acidic conditions post-polymerization to yield poly(4-hydroxystyrene).[2]

Physical Properties

The following table summarizes the key physical properties of 4-(1-ethoxyethoxy)styrene. It is important to note that some of the available data are predicted values from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |

| Molecular Weight | 192.25 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 286.5 ± 23.0 °C (Predicted) 286.517 °C at 760 mmHg | [1][4] [7] |

| Density | 0.982 ± 0.06 g/cm³ (Predicted) 0.983 g/mL at 25 °C | [1][4] [5] |

| Flash Point | 108.705 °C | [7] |

| Refractive Index | 1.52 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., alcohols, ethers) | [1] |

Chemical Properties and Reactivity

The reactivity of 4-(1-ethoxyethoxy)styrene is dominated by two key features: the polymerizable vinyl group and the acid-labile ethoxyethoxy protecting group.

-

Polymerization: The vinyl group readily undergoes both radical and ionic polymerization.[3] Its primary application is as a monomer in living anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow polydispersity.[2]

-

Protecting Group Chemistry: The 1-ethoxyethoxy group serves as an effective protecting group for the phenolic hydroxyl group of 4-hydroxystyrene. This acetal linkage is stable to the basic and nucleophilic conditions of anionic polymerization but is easily cleaved by mild acid treatment to regenerate the hydroxyl group in the resulting polymer.[2][3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (typically between 5-7 ppm with distinct coupling patterns), aromatic protons (around 6.5-7.5 ppm), and the protons of the ethoxyethoxy group, including a quartet and triplet for the ethyl group and a quartet and doublet for the acetal proton and its adjacent methyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the vinyl carbons, the aromatic carbons (with the oxygen-substituted carbon shifted downfield), and the carbons of the ethoxyethoxy group.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit strong C-O stretching bands associated with the ether and acetal groups, C=C stretching from the vinyl and aromatic groups, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (192.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxyethoxy group or parts thereof.

Experimental Protocols

Synthesis of 4-(1-Ethoxyethoxy)styrene

A common method for the synthesis of 4-(1-ethoxyethoxy)styrene is the acid-catalyzed protection of 4-hydroxystyrene with ethyl vinyl ether.[4]

Materials:

-

4-hydroxystyrene

-

Ethyl vinyl ether

-

Ethyl acetate

-

p-Toluenesulfonic acid-pyridine salt (catalyst)

-

Triethylamine

-

Deionized water

-

Hexane

-

Ethyl acetate (for chromatography)

Procedure:

-

Dissolve 10 parts by weight of 4-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[4]

-

While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[4]

-

Allow the reaction to proceed with stirring for 24 hours at room temperature.[4]

-

To quench the reaction, add triethylamine to basify the mixture.[4]

-

Wash the organic layer with deionized water.[4]

-

Concentrate the organic layer under reduced pressure.[4]

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(1-ethoxyethoxy)styrene.[4]

Anionic Polymerization of 4-(1-Ethoxyethoxy)styrene

This protocol describes a typical living anionic polymerization procedure to synthesize poly(4-(1-ethoxyethoxy)styrene).

Materials:

-

4-(1-ethoxyethoxy)styrene monomer, purified

-

sec-Butyllithium initiator

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

Procedure:

-

Under high vacuum or in a glovebox, add anhydrous THF to a reactor.

-

Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Add the desired amount of sec-butyllithium initiator.

-

Slowly add the purified 4-(1-ethoxyethoxy)styrene monomer to the initiator solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding degassed methanol.

-

Precipitate the polymer in a non-solvent like methanol or water.

-

Collect the polymer by filtration and dry under vacuum.

Deprotection of Poly(4-(1-ethoxyethoxy)styrene)

This protocol outlines the removal of the ethoxyethoxy protecting group to yield poly(4-hydroxystyrene).

Materials:

-

Poly(4-(1-ethoxyethoxy)styrene)

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Dissolve the poly(4-(1-ethoxyethoxy)styrene) in THF at room temperature.[2]

-

Add a catalytic amount of concentrated HCl to the solution with swirling.[2]

-

After a few minutes, precipitate the polymer into deionized water.[2]

-

Collect the precipitated poly(4-hydroxystyrene) by filtration.[2]

-

Wash the polymer thoroughly with deionized water to remove any residual acid.[2]

-

Dry the final polymer product in a vacuum oven.[2]

Applications

The primary application of 4-(1-ethoxyethoxy)styrene is as a functional monomer in the electronics industry.

-

Photoresists: It is a precursor to poly(4-hydroxystyrene), a critical polymer used in the formulation of photoresists for deep-UV lithography in the manufacturing of semiconductors and microelectronics.[2][3]

-

Polymer Synthesis: Its ability to undergo living anionic polymerization allows for the creation of well-defined homopolymers and block copolymers with complex architectures for various materials science applications.[2]

-

Organic Synthesis: It can serve as an intermediate where the vinyl group is modified prior to the deprotection of the hydroxyl group, yielding substituted phenols.[3]

Safety and Handling

4-(1-Ethoxyethoxy)styrene should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage

-

Handling: Use in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store under an inert atmosphere.[4] Polymerization can occur upon exposure to heat, light, or initiators. It is often supplied with a stabilizer like TBC (4-tert-butylcatechol).

References

- 1. chembk.com [chembk.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 1-(1-Ethoxyethoxy)-4-vinylbenzene | 157057-20-0 | Benchchem [benchchem.com]

- 4. 4-(Ethoxyethoxy)styrene | 157057-20-0 [chemicalbook.com]

- 5. China photoresist monomer 4-(Ethoxyethoxy)Styrene (CAS No. 157057-20-0) leading provider | UniVOOK Chemical [univook.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

The Strategic Acetal Protection of 4-Hydroxystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective protection of the hydroxyl group in 4-hydroxystyrene is a critical maneuver in organic synthesis, particularly in the preparation of polymers and complex molecules where the reactivity of the phenolic proton and the propensity of the vinyl group to polymerize present significant challenges. Direct acetal protection of 4-hydroxystyrene is often thwarted by the acidic conditions required, which can readily induce polymerization of the styrene moiety. Consequently, a more strategic, multi-step approach is overwhelmingly favored in the literature. This technical guide delineates the mechanism, experimental protocols, and critical considerations for the successful acetal protection of 4-hydroxystyrene, primarily through the synthesis of its tetrahydropyranyl (THP) ether derivative, a key intermediate for various applications.

The Indirect Pathway: A Superior Strategy

The most effective and widely documented method for obtaining acetal-protected 4-hydroxystyrene involves a three-step sequence, starting from a more stable precursor, 4-hydroxybenzaldehyde. This strategy circumvents the inherent instability of 4-hydroxystyrene under acidic conditions. The overall transformation is depicted below:

Caption: Indirect synthesis of 4-hydroxystyrene via acetal protection.

Mechanistic Insights

Step 1: Tetrahydropyranylation of 4-Hydroxybenzaldehyde

The protection of the phenolic hydroxyl group as a THP ether is an acid-catalyzed addition reaction.

Caption: Mechanism of THP protection of 4-hydroxybenzaldehyde.

The reaction is initiated by the protonation of the dihydropyran double bond by an acid catalyst, forming a resonance-stabilized oxocarbenium ion. The phenolic oxygen of 4-hydroxybenzaldehyde then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the THP-protected aldehyde.

Step 2: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It proceeds through the reaction of the protected aldehyde with a phosphorus ylide (Wittig reagent).[1][2][3]

Caption: Mechanism of the Wittig reaction for olefination.

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate. This zwitterionic species then undergoes ring closure to form a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane via a [2+2] cycloreversion to yield the desired alkene and the highly stable triphenylphosphine oxide.[4]

Step 3: Deprotection of the THP Ether

The removal of the THP protecting group is achieved by acid-catalyzed hydrolysis. This process is essentially the reverse of the protection step.

Caption: Mechanism of acid-catalyzed deprotection of the THP ether.

The ether oxygen is protonated by an acid, making the tetrahydropyranyl group a good leaving group. Cleavage of the C-O bond results in the formation of 4-hydroxystyrene and a resonance-stabilized carbocation derived from the tetrahydropyran ring. This carbocation is then trapped by a nucleophile (typically the solvent, such as methanol or water) to form a hemiacetal, which exists in equilibrium with the corresponding hydroxyaldehyde.

Experimental Protocols

Synthesis of 4-(Tetrahydropyran-2-yloxy)benzaldehyde

Objective: To protect the hydroxyl group of 4-hydroxybenzaldehyde as a THP ether.

Materials:

-

4-Hydroxybenzaldehyde

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst (e.g., NH4HSO4 supported on SiO2)[5]

-

Dichloromethane (DCM) or other suitable solvent (e.g., cyclopentyl methyl ether)[5]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.1-1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 4-(tetrahydropyran-2-yloxy)benzaldehyde as a solid.

Synthesis of 4-(Tetrahydropyran-2-yloxy)styrene via Wittig Reaction

Objective: To convert the aldehyde functionality of 4-(tetrahydropyran-2-yloxy)benzaldehyde into a vinyl group.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or other strong base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

4-(Tetrahydropyran-2-yloxy)benzaldehyde

-

Saturated ammonium chloride solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1-1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.0-1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of 4-(tetrahydropyran-2-yloxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 4-(tetrahydropyran-2-yloxy)styrene.

Deprotection of 4-(Tetrahydropyran-2-yloxy)styrene

Objective: To remove the THP protecting group to yield 4-hydroxystyrene.

Materials:

-

4-(Tetrahydropyran-2-yloxy)styrene

-

Methanol or ethanol

-

Hydrochloric acid (catalytic amount) or other acid catalyst (e.g., iron(III) tosylate)[6]

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 4-(tetrahydropyran-2-yloxy)styrene (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain 4-hydroxystyrene. Due to its instability and tendency to polymerize, it is often used immediately in the next step or stored under specific conditions (e.g., in the presence of a polymerization inhibitor).

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of acetal-protected 4-hydroxystyrene.

Table 1: Acetal Protection of 4-Hydroxybenzaldehyde

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Dichloromethane | Room Temp. | 1-4 | >90 | General Procedure |

| NH4HSO4@SiO2 | Cyclopentyl methyl ether | Room Temp. | 0.5-2 | ~95 | [5] |

| 3,5-Dinitrobenzoic acid | Dichloromethane | Room Temp. | 3-11 | 85-88 | [1] |

| H14[NaP5W30O110] | Dichloromethane | Reflux | 0.5-1 | >90 | [2] |

Table 2: Wittig Reaction of 4-(Tetrahydropyran-2-yloxy)benzaldehyde

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyllithium | Tetrahydrofuran | 0 to Room Temp. | 2-12 | 70-85 | General Procedure |

| Potassium tert-butoxide | Tetrahydrofuran | -20 to Room Temp. | 4 | Not specified | General Procedure |

| K2CO3 / 18-crown-6 | Dichloromethane | Reflux | 1-18 | 40-85 | [7] |

| DIPEA | Acetonitrile | Room Temp. | 0.5 | 81 | [8] |

Table 3: Deprotection of 4-(Tetrahydropyran-2-yloxy)styrene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrochloric acid | Methanol | Room Temp. | 1-3 | >90 | General Procedure |

| Iron(III) tosylate | Methanol | Room Temp. | 1-2 | >90 | [9] |

| Lithium chloride/Water | DMSO | 90 | 2-4 | >90 | [10] |

| N-Bromosuccinimide/β-Cyclodextrin | Water | Room Temp. | 0.5-1 | >90 (oxidative) | [11] |

Conclusion

The acetal protection of 4-hydroxystyrene is most effectively achieved through an indirect synthetic route commencing with 4-hydroxybenzaldehyde. The tetrahydropyranylation of the phenolic hydroxyl group, followed by a Wittig olefination, provides a reliable and high-yielding pathway to the desired protected monomer, 4-(tetrahydropyran-2-yloxy)styrene. This intermediate is stable and can be readily polymerized or subjected to further chemical transformations. Subsequent mild acidic deprotection can then furnish 4-hydroxystyrene when required. The choice of catalysts and reaction conditions for each step can be tailored to the specific requirements of the overall synthetic strategy, offering a versatile and robust methodology for researchers in materials science and drug development.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

- 11. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]

An In-depth Technical Guide to 4-(Ethoxyethoxy)styrene (CAS No. 157057-20-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and experimental applications of 4-(Ethoxyethoxy)styrene, a key monomer in the development of advanced polymer materials.

Chemical Identity and Physicochemical Properties

4-(Ethoxyethoxy)styrene, also known by synonyms such as p-(1-Ethoxyethoxy)styrene and 1-Ethenyl-4-(1-ethoxyethoxy)benzene, is an organic compound that plays a crucial role as a protected monomer in polymer synthesis.[1][2] Its primary application lies in the production of poly(4-hydroxystyrene) (PHS), a critical component in photoresists for the semiconductor industry.[3] The ethoxyethoxy group serves as a protecting group for the hydroxyl functionality of 4-hydroxystyrene, allowing for controlled polymerization reactions that are otherwise incompatible with acidic protons. This protecting group can be easily removed under mild acidic conditions.

The key physicochemical properties of 4-(Ethoxyethoxy)styrene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 157057-20-0 | [2][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Density | 0.983 g/mL at 25 °C | [4] |

| Boiling Point | 286.5 ± 23.0 °C (Predicted) | [5][7] |

| Flash Point | 108.7 °C | |

| Vapor Pressure | 0.005 mmHg at 25°C | |

| Refractive Index | 1.52 | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[5] | [5] |

Hazards and Safety Information

While extensive toxicological data is not available, 4-(Ethoxyethoxy)styrene is classified as harmful if swallowed. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Description | Source(s) |

| GHS Classification | Acute toxicity, oral (Category 4), H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation. | [7] |

| First Aid Measures | If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. Consult a physician. | [8] |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [8] |

| Handling and Storage | Handle in a well-ventilated place. Wear suitable protective equipment. Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |

| Personal Protective Equipment | Safety glasses, protective gloves, and appropriate respiratory protection. |

Experimental Protocols

Synthesis of 4-(Ethoxyethoxy)styrene

This protocol describes the synthesis of 4-(Ethoxyethoxy)styrene from p-hydroxystyrene and ethyl vinyl ether.

Materials:

-

p-Hydroxystyrene

-

Ethyl vinyl ether

-

Ethyl acetate

-

p-Toluenesulfonic acid-pyridine salt

-

Triethylamine

-

Deionized water

-

Hexane

-

Ethyl acetate (for column chromatography)

Procedure:

-

Dissolve 10 parts by weight of p-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.

-

While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

Add triethylamine to the reaction mixture to basify it.

-

Wash the organic layer with deionized water.

-

Concentrate the organic layer.

-

Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to obtain 4-(Ethoxyethoxy)styrene.[2]

Anionic Polymerization of 4-(Ethoxyethoxy)styrene

This protocol outlines the living anionic polymerization of 4-(Ethoxyethoxy)styrene to form poly(4-(ethoxyethoxy)styrene).

Materials:

-

4-(Ethoxyethoxy)styrene monomer

-

Appropriate anionic initiator (e.g., sec-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

High-vacuum polymerization reactor

Procedure:

-

Thoroughly dry and clean the polymerization reactor under high vacuum.

-

Introduce the anhydrous solvent into the reactor.

-

Add the anionic initiator to the solvent.

-

Introduce the purified 4-(Ethoxyethoxy)styrene monomer to the reactor.

-

Allow the polymerization to proceed at the desired temperature (e.g., -78 °C) until the monomer is consumed.

-

Terminate the polymerization by adding a suitable quenching agent (e.g., degassed methanol).

-

Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

Deprotection of Poly(4-(ethoxyethoxy)styrene)

This protocol describes the removal of the ethoxyethoxy protecting group to yield poly(4-hydroxystyrene).

Materials:

-

Poly(4-(ethoxyethoxy)styrene)

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Dissolve the poly(4-(ethoxyethoxy)styrene) in THF at room temperature.

-

Add a catalytic amount of concentrated HCl to the solution with continuous swirling for approximately 5 minutes.

-

Precipitate the resulting poly(4-hydroxystyrene) into deionized water.

-

Collect the polymer by filtration.

-

Wash the polymer with deionized water to remove any residual acid.

-

Dry the final poly(4-hydroxystyrene) product in a vacuum oven.

Experimental Workflows

The following diagrams illustrate the key experimental processes involving 4-(Ethoxyethoxy)styrene.

Note on Signaling Pathways: The user's request for information on signaling pathways is not applicable to 4-(Ethoxyethoxy)styrene. This compound is a monomer used in materials science and is not known to be biologically active or involved in cellular signaling processes. Its primary relevance is in the field of polymer chemistry and microfabrication.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-(Ethoxyethoxy)styrene | 157057-20-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. China photoresist monomer 4-(Ethoxyethoxy)Styrene (CAS No. 157057-20-0) leading provider | UniVOOK Chemical [univook.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(Ethoxyethoxy)styrene | 157057-20-0 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

molecular weight and formula of 1-(1-ethoxyethoxy)-4-vinylbenzene

This guide provides core technical specifications for 1-(1-ethoxyethoxy)-4-vinylbenzene, a compound relevant to researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [3][4] |

Synonyms: This compound is also known by several other names, including 4-(1-Ethoxyethoxy)styrene, p-(1-Ethoxyethoxy)styrene, and 1-Ethenyl-4-(1-ethoxyethoxy)benzene.[3][5]

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of analytical techniques. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would elucidate the chemical structure, further confirming the molecular formula.

Due to the nature of this request focusing on intrinsic chemical properties, detailed experimental protocols for its use in signaling pathways or specific drug development assays are not applicable. The compound itself is a monomer used in polymerization, particularly in the production of photoresists for deep-UV lithography.[4]

Diagrams and Workflows

As this technical guide addresses the fundamental molecular properties of a single chemical compound, there are no signaling pathways, complex experimental workflows, or logical relationships to visualize using Graphviz. The query pertains to static molecular data rather than a dynamic process or system.

References

The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-ethoxyethoxy (EE) group is a widely utilized acetal protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its ease of introduction, general stability, and mild acidic cleavage conditions make it an attractive choice for synthetic chemists. This technical guide provides an in-depth analysis of the stability of the EE group, with a particular focus on its behavior under a variety of basic conditions. This document summarizes available data on its stability, provides key experimental protocols, and includes diagrams to illustrate reaction pathways and logical workflows, serving as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to the 1-Ethoxyethoxy (EE) Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. Protecting groups act as temporary masks for reactive functional groups, allowing chemical transformations to be performed on other parts of a molecule without unintended side reactions. The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for alcohols, formed by the reaction of an alcohol with ethyl vinyl ether. It is prized for its straightforward installation and, most notably, its general robustness, particularly towards basic and nucleophilic reagents.

General Stability Profile

The EE group is primarily known for its lability under acidic conditions. Mild aqueous acid is typically sufficient to hydrolyze the acetal and deprotect the alcohol, often with high yields.[1] This acidic cleavage is the standard method for its removal. Conversely, the EE group is widely regarded as stable under neutral and, importantly, basic conditions.[2][3] This orthogonality makes it a valuable tool in synthetic strategies that require subsequent reactions involving bases or nucleophiles.

Stability Under Basic Conditions: A Detailed Analysis

The stability of the EE group in the presence of basic reagents is a cornerstone of its utility. This stability extends to a wide range of common basic conditions encountered in organic synthesis.

Stability Towards Common Inorganic and Organic Bases

The EE group is generally inert to common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). It is also stable in the presence of many organic bases, including triethylamine (NEt₃) and pyridine. This allows for a variety of transformations to be carried out on other parts of the molecule, such as ester saponification or base-catalyzed eliminations, without affecting the EE-protected hydroxyl group.

Stability Towards Organometallic Reagents

A key advantage of the EE protecting group is its stability towards highly basic and nucleophilic organometallic reagents. This includes organolithium reagents and Grignard reagents.

-

Organolithium Reagents: The EE group is demonstrably stable to strong organolithium bases like tert-butyllithium (t-BuLi). This is crucial for reactions such as metal-halogen exchange or deprotonation at positions that require strongly basic conditions.[2][3]

-

Grignard Reagents: Acetals, in general, are stable to Grignard reagents (RMgX).[4] This allows for the formation of new carbon-carbon bonds via Grignard addition to carbonyls or epoxides in the presence of an EE-protected alcohol.

Quantitative Stability Data

| Basic Reagent/Condition | Substrate Type | Solvent | Temperature | Time | % Cleavage (Observed) | Reference |

| tert-Butyllithium (t-BuLi) (3.5 equiv) | Protected d-glucal | THF | -78 °C to 0 °C to RT | > 4 hours | ~0% (High yield of desired product) | [2][3] |

| Na₂CO₃ (in Suzuki coupling) | Protected boronic ester | DME | 80 °C | Not specified | ~0% (High yield of desired product) | [3] |

Note: The "% Cleavage" is inferred from the high yields of the desired products where the EE group remains intact.

Experimental Protocols

Protocol for the Protection of an Alcohol with Ethyl Vinyl Ether

This protocol describes the general procedure for the introduction of the EE protecting group onto a primary alcohol.

Reaction: R-OH + CH₂=CHOEt → R-O-CH(CH₃)OEt

Reagents and Materials:

-

Alcohol (1.0 equiv)

-

Ethyl vinyl ether (5.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alcohol in dichloromethane in a round-bottom flask.

-

Add ethyl vinyl ether to the solution.

-

Add pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the EE-protected alcohol.

Protocol Demonstrating Stability to a Strong Base (t-BuLi)

This protocol is adapted from a literature procedure and demonstrates the stability of the EE group during a lithiation reaction.[2][3]

Reaction: EE-protected glycal subjected to lithiation.

Reagents and Materials:

-

EE-protected d-glucal (1.0 equiv)

-

tert-Butyllithium (t-BuLi) (1.7 M in pentane, 3.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the EE-protected d-glucal in anhydrous THF in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add tert-butyllithium dropwise over 10 minutes.

-

Stir the reaction mixture for 10 minutes at -78 °C, and then warm to 0 °C and stir for 1 hour.

-

The subsequent steps would involve the addition of an electrophile. The key observation is that the EE protecting groups remain intact throughout this process, as evidenced by the successful isolation of the desired product in high yield after workup.

Visualizations

Caption: General workflow for the protection of an alcohol as a 1-ethoxyethoxy (EE) ether and its subsequent deprotection.

Caption: Decision tree for assessing the stability of the EE protecting group based on planned reaction conditions.

Conclusion

The 1-ethoxyethoxy (EE) protecting group is a robust and reliable choice for the protection of hydroxyl groups in syntheses that involve basic or nucleophilic reaction conditions. Its stability towards a wide array of bases, including strong organometallic reagents, provides chemists with significant synthetic flexibility. While its primary lability is to acid, this feature allows for its selective removal in the presence of other base-labile or acid-stable protecting groups. The experimental protocols and decision-making frameworks provided in this guide are intended to assist researchers in the effective application of the EE protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 1-(1-ethoxyethoxy)-4-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymer architectures. The dual functionality of this molecule, featuring a reactive vinyl group and a protected phenol, allows for a range of controlled chemical transformations. This document details the primary reactions, including polymerization and electrophilic additions, and provides relevant experimental protocols and quantitative data to support further research and development.

Core Reactivity Profile

This compound, also known as p-(1-ethoxyethoxy)styrene (pEES), possesses two main sites of reactivity: the vinyl group and the acetal protecting group. The vinyl group is susceptible to addition reactions characteristic of styrenic monomers, while the 1-ethoxyethoxy group is stable under neutral to basic conditions and can be readily cleaved under acidic conditions. This differential reactivity is pivotal for its application in multi-step syntheses, particularly in polymer chemistry. The electron-donating nature of the para-substituent (the 1-ethoxyethoxy group) influences the reactivity of the vinyl group, impacting polymerization kinetics and the properties of the resulting polymers.[1]

Key Reactions of the Vinyl Group

The vinyl group of this compound is the cornerstone of its utility, participating in a variety of addition reactions. The most significant of these are polymerization reactions, which are fundamental to its primary application as a precursor to poly(4-hydroxystyrene) (PHS). PHS is a critical material in the formulation of photoresists for deep-UV lithography.[1] Other important reactions of the vinyl group include palladium-catalyzed cross-coupling reactions and hydrogenation.

Polymerization Reactions

The vinyl group of this compound readily undergoes both free-radical and living anionic polymerization.[1] The choice of polymerization technique dictates the level of control over the polymer's molecular weight and architecture.

Living anionic polymerization offers precise control over molecular weight and results in polymers with a narrow polydispersity index (PDI).[1][2] This method is particularly advantageous for creating well-defined block copolymers.[2][3] The acetal protecting group is stable under the nucleophilic conditions of anionic polymerization, which is a key advantage of this monomer.[1]

Experimental Protocol: Living Anionic Polymerization of this compound

-

Materials: this compound (pEES), tetrahydrofuran (THF), sec-butyllithium (sec-BuLi), methanol.

-

Procedure:

-

All glassware is rigorously cleaned and dried. The polymerization is carried out under high vacuum techniques.

-

THF is distilled from sodium/benzophenone under reduced pressure into a liquid nitrogen-cooled reaction vessel (cryo-transfer).[4]

-

The monomer, pEES, is dried over calcium hydride (CaH2) and then cryo-transferred into the reaction vessel containing the distilled THF.[4]

-

The reaction mixture is cooled to -90 °C using an ethanol/liquid nitrogen bath.[4]

-

The initiator, sec-BuLi, is added via syringe to the stirred reaction mixture.[4]

-

The polymerization is allowed to proceed for a specified time (e.g., 30 minutes).[4]

-

The reaction is terminated by the addition of degassed methanol via syringe.[4]

-

The resulting polymer, poly(this compound) (PpEES), is isolated by precipitation in a non-solvent such as petroleum ether. The yield is typically quantitative.[4]

-

Free-radical polymerization is a more versatile method that can be initiated using thermal initiators like peroxides or azo compounds.[5] While it offers less control over the polymer architecture compared to living anionic polymerization, it is a robust method for producing high molecular weight polymers.

Experimental Protocol: Free-Radical Polymerization of this compound

-

Materials: this compound, toluene, azobisisobutyronitrile (AIBN).

-

Procedure:

-

The monomer and AIBN are dissolved in toluene in a reaction vessel.

-

The solution is degassed by several freeze-pump-thaw cycles.

-

The reaction vessel is sealed under vacuum or an inert atmosphere.

-

The mixture is heated to a temperature sufficient to initiate polymerization (typically 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a set time, during which the viscosity of the solution will increase.

-

The reaction is terminated by cooling to room temperature and exposing the mixture to air.

-

The polymer is isolated by precipitation in a non-solvent like methanol or hexane and dried under vacuum.

-

Deprotection to Poly(4-hydroxystyrene)

A key feature of poly(this compound) is the ease with which the acetal protecting group can be removed to yield poly(4-hydroxystyrene). This is typically achieved through acid-catalyzed hydrolysis.[1]

Experimental Protocol: Acid-Catalyzed Deprotection of Poly(this compound)

-

Materials: Poly(this compound), tetrahydrofuran (THF), hydrochloric acid (HCl).

-

Procedure:

-

The polymer is dissolved in THF.

-

A catalytic amount of concentrated HCl is added to the solution.

-

The mixture is stirred at room temperature. The deprotection is typically rapid, often completing within minutes.[2][3]

-

The deprotected polymer, poly(4-hydroxystyrene), is isolated by precipitation in water.

-

The polymer is collected by filtration and dried under vacuum.

-

Heck Reaction

The vinyl group of this compound can participate in palladium-catalyzed Heck reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.[1][6] This reaction is a powerful tool for the synthesis of substituted stilbenes and other conjugated systems. The presence of the electron-donating 1-ethoxyethoxy group can influence the reaction's yield and regioselectivity.[7]

Experimental Protocol: Heck Reaction of this compound with an Aryl Halide (General)

-

Materials: this compound, aryl halide (e.g., iodobenzene), palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., PPh3), base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

The aryl halide, this compound, palladium catalyst, and phosphine ligand are combined in a reaction flask with the solvent.

-

The base is added, and the mixture is degassed.

-

The reaction is heated to a temperature typically between 80-120 °C.

-

The reaction progress is monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography.

-

Hydrogenation

The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction converts the styrenic monomer unit into a 4-ethylphenyl ether derivative.

Experimental Protocol: Catalytic Hydrogenation of this compound (General)

-

Materials: this compound, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Procedure:

-

The substrate is dissolved in the solvent in a hydrogenation vessel.

-

The catalyst is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired hydrogen pressure (typically 1-3 atm).

-

The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure to yield the hydrogenated product.

-

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16O2 | [8] |

| Molecular Weight | 192.25 g/mol | [8] |

| Boiling Point | 87 °C (0.13 kPa) | [9] |

| Flash Point | 120 °C | [9] |

| Purity | >98.0% (GC) | [10][11] |

Table 2: Anionic Polymerization of this compound

| Sample | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| PpEES | 2,700 - 69,000 | ≤1.09 | [2][3] |

| PHS (deprotected) | - | - | [2][3] |

Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Peak Position | Assignment |

| ¹H NMR | ~7.3 ppm (d) | Aromatic protons ortho to vinyl group |

| ~6.9 ppm (d) | Aromatic protons ortho to ether group | |

| ~6.6 ppm (dd) | Vinylic proton alpha to the ring | |

| ~5.6 ppm (d) | Vinylic proton beta to the ring (trans) | |

| ~5.1 ppm (d) | Vinylic proton beta to the ring (cis) | |

| ~5.4 ppm (q) | Methine proton of the acetal | |

| ~3.6 ppm (m) | Methylene protons of the ethoxy group | |

| ~1.5 ppm (d) | Methyl protons of the acetal | |

| ~1.2 ppm (t) | Methyl protons of the ethoxy group | |

| ¹³C NMR | ~157 ppm | Aromatic carbon attached to oxygen |

| ~136 ppm | Vinylic carbon alpha to the ring | |

| ~131 ppm | Aromatic carbon attached to the vinyl group | |

| ~127 ppm | Aromatic carbons ortho to the vinyl group | |

| ~116 ppm | Aromatic carbons ortho to the ether group | |

| ~113 ppm | Vinylic carbon beta to the ring | |

| ~98 ppm | Methine carbon of the acetal | |

| ~61 ppm | Methylene carbon of the ethoxy group | |

| ~20 ppm | Methyl carbon of the acetal | |

| ~15 ppm | Methyl carbon of the ethoxy group | |

| FTIR (cm⁻¹) | ~3080 | =C-H stretch (vinyl) |

| ~2970, 2870 | C-H stretch (aliphatic) | |

| ~1630 | C=C stretch (vinyl) | |

| ~1605, 1510 | C=C stretch (aromatic) | |

| ~1230, 1050 | C-O stretch (ether/acetal) | |

| ~990, 905 | =C-H bend (vinyl) |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

Caption: Synthesis, polymerization, and deprotection pathway.

References

- 1. This compound | 157057-20-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sctunisie.org [sctunisie.org]

- 8. p-(1-Ethoxyethoxy)styrene | C12H16O2 | CID 9855712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tosoh-finechem.co.jp [tosoh-finechem.co.jp]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

The Role of 1-(1-ethoxyethoxy)-4-vinylbenzene as a Protected Monomer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Ethoxyethoxy)-4-vinylbenzene, also known as 4-(1-ethoxyethoxy)styrene (EES), is a crucial protected monomer in polymer chemistry. Its primary significance lies in its role as a precursor to poly(4-hydroxystyrene) (PHS), a key component in the formulation of photoresists for deep-UV lithography, a fundamental process in the manufacturing of integrated circuits.[1] The ethoxyethoxy group serves as an effective protecting group for the acidic phenolic proton of 4-hydroxystyrene, enabling polymerization methods that are otherwise incompatible with such reactive protons, most notably living anionic polymerization. This two-step strategy allows for the synthesis of well-defined PHS with controlled molecular weights and narrow molecular weight distributions, which are critical for high-performance materials. This guide provides a comprehensive overview of the synthesis, polymerization, and deprotection of this compound, complete with experimental protocols and quantitative data.

Introduction: The "Protected Monomer" Strategy

In polymer synthesis, the presence of certain functional groups can interfere with polymerization processes. For instance, the acidic hydroxyl group of 4-hydroxystyrene would terminate the highly reactive carbanionic propagating species in living anionic polymerization.[2] To overcome this, a "protected monomer" strategy is employed. This involves temporarily masking the reactive functional group with a protecting group that is stable under the polymerization conditions.[1] After polymerization, the protecting group is removed to yield the desired functional polymer.

This compound is a prime example of this strategy.[1] The 1-ethoxyethoxy group, an acetal, effectively protects the hydroxyl group of 4-hydroxystyrene.[1] This protecting group is stable in the basic and nucleophilic environment of anionic polymerization but can be readily cleaved under mild acidic conditions to regenerate the hydroxyl group.[1] This approach provides a robust pathway to synthesize high-purity, well-defined poly(4-hydroxystyrene).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 1-Ethenyl-4-(1-ethoxyethoxy)benzene, 4-(1-Ethoxyethoxy)styrene | [3] |

| CAS Number | 157057-20-0 | [3] |

| Molecular Formula | C12H16O2 | [3] |

| Molecular Weight | 192.26 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-hydroxystyrene with ethyl vinyl ether.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Dissolution: In a reaction vessel, dissolve 10 parts by weight of p-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[4]

-

Addition: While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[4]

-

Reaction: Allow the reaction to proceed for 24 hours at room temperature after the dropwise addition is complete.[4]

-

Work-up: Add triethylamine to the reaction mixture to basify it. Wash the organic layer with deionized water.[4]

-

Purification: Concentrate the organic layer and purify the product by column chromatography using a hexane/ethyl acetate mobile phase.[4]

-

Yield: This procedure yields approximately 10.5 parts by weight of 4-(1-ethoxyethoxy)styrene.[4]

Synthesis Workflow

References

solubility of 1-(1-ethoxyethoxy)-4-vinylbenzene in common organic solvents

An In-depth Technical Guide on the Solubility of 1-(1-Ethoxyethoxy)-4-vinylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, also known as 4-(1-ethoxyethoxy)styrene, is a derivative of 4-vinylphenol where the phenolic hydroxyl group is protected by an acetal group. This protection strategy is crucial as it allows for polymerization reactions, such as living anionic polymerization, that are sensitive to acidic protons.[1] The resulting polymer, poly(4-(1-ethoxyethoxy)styrene), can be readily deprotected under mild acidic conditions to yield high-purity poly(4-hydroxystyrene) (PHS).[1] The properties of PHS are critical in the formulation of photoresists for deep-UV lithography.[1] Understanding the solubility of the monomer is paramount for optimizing polymerization processes, purification, and overall material handling.

Physicochemical Properties and Predicted Solubility

The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the potential for intermolecular interactions with the solvent. The structure of this compound, featuring a nonpolar vinylbenzene group and a moderately polar ethoxyethoxy group, suggests it will be soluble in a range of common organic solvents.

One key indicator of solubility in organic solvents is the logarithm of the octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for nonpolar environments. The predicted LogP for this compound is approximately 2.74, suggesting good solubility in nonpolar organic solvents.

While specific quantitative data is scarce, the available information indicates that this compound is "soluble in common organic solvents".[1] Based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Very Soluble |

| Chloroform | CHCl₃ | Polar aprotic | Very Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Very Soluble |

| Acetone | C₃H₆O | Polar aprotic | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Very Soluble |

| Ethanol | C₂H₅OH | Polar protic | Soluble |

| Methanol | CH₃OH | Polar protic | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Very Soluble |

| Water | H₂O | Polar protic | Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method can be employed to determine the solubility of this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask of appropriate size.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a pre-validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualization of the Synthetic Pathway to Poly(4-hydroxystyrene)

The primary application of this compound is as a protected monomer for the synthesis of poly(4-hydroxystyrene) (PHS). The following diagram illustrates this two-step process, which involves the polymerization of the protected monomer followed by the removal of the ethoxyethoxy protecting group.

Caption: Synthetic pathway from this compound to poly(4-hydroxystyrene).

The following workflow provides a logical representation of the experimental steps involved in determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure and physicochemical properties strongly suggest high solubility in a wide range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide will enable researchers to generate reliable and accurate data. The visualized synthetic pathway of poly(4-hydroxystyrene) further clarifies the critical role of this monomer in the field of polymer chemistry and materials science. This guide serves as a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

References

Methodological & Application

Anionic Polymerization of 1-(1-Ethoxyethoxy)-4-vinylbenzene: A Detailed Protocol for Controlled Synthesis of Poly(4-hydroxystyrene) Precursors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] This protocol details the living anionic polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene (pEES), an acetal-protected derivative of 4-hydroxystyrene. The ethoxyethoxy protecting group is stable under the basic conditions of anionic polymerization, preventing the premature termination that would occur with the acidic phenolic proton of 4-hydroxystyrene.[1] Subsequent facile deprotection under mild acidic conditions yields poly(4-hydroxystyrene) (PHS), a crucial material in photoresist technologies and various biomedical applications. This method allows for the precise synthesis of PHS precursors with predictable molecular weights and low polydispersity.

Data Presentation

The living nature of this polymerization allows for precise control over the polymer's molecular weight by adjusting the monomer to initiator ratio. The following table provides illustrative data on the expected number-average molecular weight (Mn) and polydispersity index (PDI) for the anionic polymerization of this compound initiated by sec-butyllithium.

| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 9,600 | 9,500 | ≤ 1.05 |

| 2 | 100:1 | 19,200 | 19,000 | ≤ 1.06 |

| 3 | 200:1 | 38,400 | 38,000 | ≤ 1.08 |

| 4 | 350:1 | 67,200 | 67,000 | ≤ 1.09 |

Experimental Protocols

This protocol is divided into three main stages: Purification of Reagents, Anionic Polymerization of this compound, and Deprotection to Poly(4-hydroxystyrene). All procedures involving anionic polymerization must be carried out under high vacuum or in an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude moisture and oxygen.

Purification of Reagents

-

Tetrahydrofuran (THF): THF should be rigorously purified before use. It is typically pre-dried over calcium hydride, followed by distillation from a sodium/benzophenone ketyl under an inert atmosphere. The characteristic deep blue or purple color of the ketyl indicates anhydrous and oxygen-free solvent.

-

This compound (pEES): The monomer should be purified to remove inhibitors and any protic impurities. This is achieved by drying over calcium hydride (CaH2) followed by distillation under reduced pressure. The purified monomer should be stored under an inert atmosphere and used promptly.

-

sec-Butyllithium (sec-BuLi): Commercially available solutions of sec-BuLi in cyclohexane are typically used. The concentration of the initiator should be accurately determined by titration (e.g., with diphenylacetic acid) prior to use.

Anionic Polymerization of this compound

This procedure describes a typical lab-scale polymerization. The quantities can be adjusted based on the desired molecular weight and polymer amount.

Materials:

-

Purified this compound (pEES)

-

Purified tetrahydrofuran (THF)

-

sec-Butyllithium (sec-BuLi) solution in cyclohexane

-

Methanol (for termination)

-

Schlenk flask with a magnetic stir bar

-

High vacuum line

-

Syringes and needles (oven-dried)

Procedure:

-

Reactor Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and connect it to the high vacuum line. Evacuate the flask and flame-dry it under vacuum to remove any adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.

-

Solvent Addition: Transfer the desired amount of purified THF into the reaction flask via cannula or a gas-tight syringe under an inert atmosphere. Cool the solvent to the reaction temperature of -78 °C using a dry ice/acetone bath.

-

Initiator Addition: Add the calculated amount of sec-BuLi solution to the stirred THF. The amount of initiator will determine the final molecular weight of the polymer (see Data Presentation table).

-

Monomer Addition: Slowly add the purified pEES monomer to the initiator solution via a gas-tight syringe. The reaction mixture will typically develop a characteristic color (e.g., orange or red) indicating the presence of the living styryl anions.

-